molecular formula C8H11ClN2O2 B1418249 4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride CAS No. 108748-73-8

4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride

Cat. No. B1418249
M. Wt: 202.64 g/mol
InChI Key: MYWBTVKNWOULKK-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride is a chemical compound with the CAS Number: 108748-73-8 . It has a molecular weight of 202.64 .


Molecular Structure Analysis

The IUPAC name of the compound is 4-hydroxy-3-methoxybenzenecarboximidamide hydrochloride . The InChI code is 1S/C8H10N2O2.ClH/c1-12-7-4-5 (8 (9)10)2-3-6 (7)11;/h2-4,11H,1H3, (H3,9,10);1H . The InChI key is MYWBTVKNWOULKK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 202.64 . The IUPAC name is 4-hydroxy-3-methoxybenzenecarboximidamide hydrochloride . The InChI code is 1S/C8H10N2O2.ClH/c1-12-7-4-5 (8 (9)10)2-3-6 (7)11;/h2-4,11H,1H3, (H3,9,10);1H .

Scientific Research Applications

  • Selective Deprotection of Hydroxy Functions : 4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride, under certain conditions, can be used for the selective deprotection of hydroxy functions. It is shown to be selectively removed under neutral conditions, which can be beneficial in organic synthesis and pharmaceuticals (Horita et al., 1986).

  • Synthesis and Antimicrobial Activity : This compound is involved in the synthesis of hexakis[(4-(hydroxyimino)2-methoxy)phenoxy]cyclotriphosphazene, which demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This highlights its potential in developing new antimicrobial agents (Koran et al., 2013).

  • Role in Selective Estrogen Receptor Modulators (SERMs) : It has been used in the synthesis of compounds with estrogen antagonist properties, suggesting its potential in the development of treatments for conditions like breast cancer (Palkowitz et al., 1997).

  • Chalcone Derivatives Synthesis and Biological Activities : It plays a role in the practical synthesis of novel chalcone derivatives, which show significant activities like free radical scavenging and anti-inflammatory properties (Jung et al., 2017).

  • Antioxidant Properties in Polypropylene : Its derivative, vanillyl alcohol, has been studied for its antioxidant properties in polypropylene. The acidic treatment of this derivative increases the antioxidant properties, suggesting applications in material science (Pouteau et al., 2005).

  • Encapsulation for Controlled Release of Flavor : This compound, specifically vanillic acid, has been used in the encapsulation into layered double hydroxide for controlled release of flavor, indicating its potential in food technology (Hong et al., 2008).

Safety And Hazards

The compound is associated with several hazards. It has been assigned the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

4-hydroxy-3-methoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c1-12-7-4-5(8(9)10)2-3-6(7)11;/h2-4,11H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWBTVKNWOULKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677782
Record name 4-(Diaminomethylidene)-2-methoxycyclohexa-2,5-dien-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-3-methoxybenzenecarboximidamide hydrochloride

CAS RN

108748-73-8
Record name 4-(Diaminomethylidene)-2-methoxycyclohexa-2,5-dien-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-methoxy-4-hydroxybenzonitrile (2.0 g, 13.4 mmol) were added ethanol (3 mL) and 4N hydrochloric acid/1,4-dioxane (27 mL), and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure and the residue was dissolved in ethanol (50 mL). Ammonium carbonate (6.4 g, 67 mmol) was added, and the mixture was stirred at room temperature overnight. The solvent was evaporated under reduced pressure, water was added and the mixture was freeze-dried to give the title compound (1.82 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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